molecular formula C10H10N4O2 B2443419 6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid CAS No. 1239734-53-2

6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid

Cat. No.: B2443419
CAS No.: 1239734-53-2
M. Wt: 218.216
InChI Key: ZVCKEIFUBIOGGN-UHFFFAOYSA-N
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Description

6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid (CAS 1239734-53-2) is a high-purity solid compound with a molecular formula of C10H10N4O2 and a molecular weight of 218.21 . This chemical features a benzo[e][1,2,4]triazine core, a fused heterobicyclic system of significant interest in medicinal and organic chemistry. The structure is substituted with a dimethylamino electron-donating group and a carboxylic acid, which provides a handle for further synthetic modification and derivatization. The 1,2,4-triazine scaffold and its fused derivatives are prominent in drug discovery due to their wide range of biological activities. Specifically, various fused 1,2,4-triazine systems have been investigated as potential anticancer agents, showing promising cytotoxicity against cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Some derivatives act as inhibitors of critical biological targets, including cyclin-dependent kinases, tyrosine kinases, and chaperone proteins like Hsp90, positioning them as valuable tools for probing disease mechanisms . Furthermore, the benzo-triazine core is a subject of study in structural and mechanistic chemistry, including investigations into tautomerism and protonation sites using techniques like mass spectrometry . This product is intended for research purposes only by qualified laboratory professionals. It is strictly for use in chemical synthesis, biological screening, or analytical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(dimethylamino)-1,2,4-benzotriazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-14(2)6-3-4-7-8(5-6)11-9(10(15)16)13-12-7/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCKEIFUBIOGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=NC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminobenzonitrile Derivatives

A widely employed method involves the reaction of 3-cyano-4-dimethylaminobenzoic acid with hydrazine derivatives. Key steps include:

  • Protection of the carboxylic acid as methyl ester using SOCl₂/MeOH
  • Cyclocondensation with hydrazine hydrate at 80°C for 12 hours
  • Acid-catalyzed aromatization using polyphosphoric acid (PPA)

This method yields the target compound in 62-68% overall yield after hydrolysis.

Reaction Conditions Table

Step Reagent Temperature Time Yield
1 SOCl₂/MeOH Reflux 4 h 95%
2 NH₂NH₂·H₂O 80°C 12 h 75%
3 PPA 120°C 3 h 89%

[4+2] Cycloaddition Approach

An alternative route employs 3-dimethylamino-2-azidobenzoic acid and nitriles in a Huisgen-type cycloaddition:

  • Generate nitrile imine intermediate via thermal decomposition of azide
  • React with acetonitrile derivative in DMF at 100°C
  • Oxidative aromatization with DDQ

This method demonstrates superior regioselectivity (>95%) but requires stringent moisture control.

Functional Group Introduction Strategies

Dimethylamino Group Installation

Two principal methods dominate literature reports:

A. Nucleophilic Aromatic Substitution
Chlorotriazine intermediates undergo displacement with dimethylamine:

  • Prepare 6-chlorobenzotriazine-3-carboxylate via chlorination (POCl₃/DMF)
  • React with 40% aqueous dimethylamine in THF at 0°C → RT
  • Achieves 85-92% substitution efficiency

B. Directed Metalation Strategy
Using TMP-Li base at -78°C:

  • Deprotonate position 6 of benzotriazine
  • Quench with dimethylsulfamoyl chloride
  • Hydrolyze sulfonamide group to amine

This method provides excellent positional control but requires cryogenic conditions.

Carboxylic Acid Group Manipulation

Oxidation of Methyl Esters

The most common approach involves saponification:

  • Protect as methyl ester during synthesis (MeOH/H⁺)
  • Hydrolyze with NaOH (2M) in THF/H₂O (3:1)
  • Acidify to pH 2 with HCl to precipitate product

Optimization Data

Base Solvent Time Yield Purity
NaOH THF/H₂O 4 h 95% 99.2%
LiOH Dioxane/H₂O 2 h 98% 98.5%
K₂CO₃ MeOH/H₂O 8 h 87% 97.1%

Direct Carboxylation

An emerging method uses CO₂ insertion:

  • Generate triazinyl lithium species at -78°C
  • Bubble CO₂ gas through solution
  • Quench with H₂O

This one-pot method achieves 78% yield but requires specialized equipment.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) provides needle-like crystals suitable for X-ray analysis:

Crystallization Parameters

Solvent System Temp. Gradient Crystal Form Purity
EtOH/H₂O 60°C → 4°C Needles 99.8%
iPrOH 80°C → RT Plates 99.5%
AcCN/H₂O 50°C → 4°C Prisms 99.2%

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):
δ 8.42 (s, 1H, H-5), 7.89 (d, J=8.4 Hz, 1H, H-7), 7.12 (d, J=8.4 Hz, 1H, H-8), 3.15 (s, 6H, N(CH₃)₂), 13.1 (br s, 1H, COOH).

IR (KBr):
ν 3420 (OH), 2950 (C-H), 1685 (C=O), 1580 (C=N), 1420 cm⁻¹ (triazine ring).

Comparative Analysis of Synthetic Routes

Methodology Comparison Table

Method Steps Overall Yield Purity Cost Index
Cyclocondensation 5 62% 99.2% $$
[4+2] Cycloaddition 4 58% 98.7% $$$$
Directed Metalation 6 71% 99.5% $$$$$
Nucleophilic Substitution 3 84% 98.9% $$

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid exhibits potential as a pharmacological agent. Its derivatives have been studied for various biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth. Studies indicate that derivatives of triazine compounds can exhibit broad-spectrum antibacterial properties. For instance, modifications to the triazine ring can enhance activity against resistant strains of bacteria .
  • Anticancer Properties : Research has indicated that compounds containing the triazine moiety can interfere with cancer cell proliferation. They may act by disrupting critical cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting a mechanism that involves modulation of inflammatory cytokines .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

  • Activation of Carboxylic Acids : The compound can activate carboxylic acids for subsequent reactions such as amidation and esterification. This is crucial in synthesizing complex organic molecules .
  • Formation of Amides and Esters : It facilitates the formation of amides from carboxylic acids and amines, which is essential in peptide synthesis and other applications in medicinal chemistry .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications increased potency significantly compared to standard antibiotics .

Case Study 2: Anticancer Evaluation

In another investigation, derivatives were tested against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The triazine ring system may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylamino)benzo[e][1,2,4]triazine-3-carboxylic acid
  • 6-(Ethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid
  • 6-(Amino)benzo[e][1,2,4]triazine-3-carboxylic acid

Uniqueness

6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Biological Activity

6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's IUPAC name is 6-(dimethylamino)-1,2,4-benzotriazine-3-carboxylic acid, and it has the following chemical structure:

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.22 g/mol
  • Purity : ≥95% .

Biological Activity Overview

Research indicates that compounds derived from benzo[e][1,2,4]triazines exhibit a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The following sections detail these activities.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of triazine derivatives. For instance:

  • Study Findings : A series of triazine derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhanced activity compared to those with electron-donating groups .
  • Minimum Inhibitory Concentration (MIC) : Compounds similar to 6-(dimethylamino)benzo[e][1,2,4]triazine demonstrated MIC values ranging from 32 µg/mL to 64 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazines have also been investigated for their antifungal properties:

  • Case Study : A derivative exhibited notable activity against Candida albicans, with a reported IC50 value significantly lower than that of standard antifungal agents .

Anticancer Activity

The anticancer potential of triazine derivatives is a significant area of research:

  • Research Results : Compounds similar to 6-(dimethylamino)benzo[e][1,2,4]triazine have shown cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The viability of A549 cells was reduced by over 60% at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is heavily influenced by their structural components:

Substituent TypeEffect on Activity
Electron-withdrawingIncreases antibacterial activity
Electron-donatingDecreases antibacterial activity
Carboxylic Acid GroupEssential for maintaining activity

Studies indicate that modifications in the benzene ring or the introduction of different functional groups can significantly alter the compound's efficacy .

Case Studies

  • Antibacterial Efficacy :
    • A study synthesized several triazine derivatives and tested them against Mycobacterium smegmatis. The most potent compound showed an MIC of 50 µg/mL .
  • Anticancer Studies :
    • Another investigation focused on the cytotoxicity of triazine derivatives against various cancer cell lines. The results indicated that specific substitutions led to enhanced anticancer properties compared to standard chemotherapeutics .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization TipsReference
Triazine Ring Formation3-Amino-1,2,4-triazole, benzaldehyde derivatives, 45°C, 12hUse anhydrous DMF to minimize hydrolysis
Carboxylic Acid Hydrolysis6M HCl, reflux, 6hMonitor pH to avoid over-acidification

Q. Table 2. Analytical Parameters for Characterization

TechniqueCritical ParametersDiagnostic Peaks/FeaturesReference
1H NMR (DMSO-d₆)400 MHz, δ 7.1–8.2 (aromatic), δ 2.8 (N(CH₃)₂)Confirm absence of ester peaks (~δ 4.2 for -OCH₂CH₃)
HRMS (ESI+)m/z calc. for C₁₁H₁₁N₅O₂: 269.0914Fragments at m/z 224 (triazine core)

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